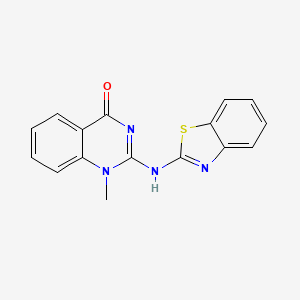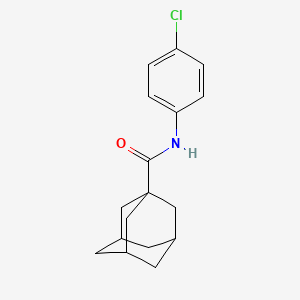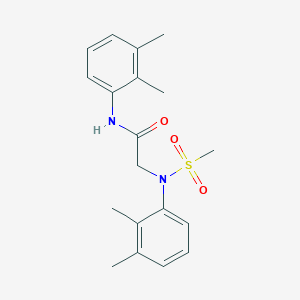![molecular formula C16H13N3O4 B12454061 3-[(2Z)-2-(5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]benzoic acid](/img/structure/B12454061.png)
3-[(2Z)-2-(5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2Z)-2-(5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]benzoic acid is a complex organic compound that belongs to the class of hydrazones This compound features a benzoic acid moiety linked to an indole derivative through a hydrazone linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2Z)-2-(5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]benzoic acid typically involves the condensation of 5-methoxy-2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde with 3-hydrazinylbenzoic acid. The reaction is carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage. Common solvents used in this reaction include ethanol, methanol, or dimethyl sulfoxide (DMSO). The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, or high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(2Z)-2-(5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the hydrazone linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂), alkylating agents, and nucleophiles (amines, thiols) are employed.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted indole or benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
3-[(2Z)-2-(5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-[(2Z)-2-(5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]benzoic acid involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The hydrazone linkage may also play a role in the compound’s biological activity by interacting with nucleophiles or electrophiles in the cellular environment. Pathways involved may include inhibition of specific enzymes, modulation of signal transduction pathways, and interaction with DNA or RNA.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
5-methoxy-2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde: A precursor in the synthesis of the target compound.
3-hydrazinylbenzoic acid: Another precursor in the synthesis.
Uniqueness
3-[(2Z)-2-(5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]benzoic acid is unique due to its specific combination of an indole moiety and a benzoic acid linked through a hydrazone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C16H13N3O4 |
|---|---|
Molekulargewicht |
311.29 g/mol |
IUPAC-Name |
3-[(2-hydroxy-5-methoxy-1H-indol-3-yl)diazenyl]benzoic acid |
InChI |
InChI=1S/C16H13N3O4/c1-23-11-5-6-13-12(8-11)14(15(20)17-13)19-18-10-4-2-3-9(7-10)16(21)22/h2-8,17,20H,1H3,(H,21,22) |
InChI-Schlüssel |
VKSMKUSTRSBTSV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)NC(=C2N=NC3=CC=CC(=C3)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,2S)-2-[(4-ethoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B12453991.png)
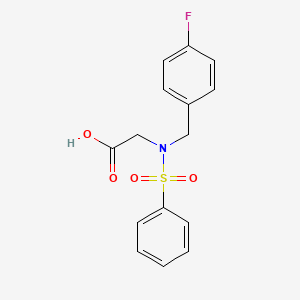
![4-(morpholin-4-yl)-N-[(E)-1H-pyrrol-2-ylmethylidene]aniline](/img/structure/B12454000.png)

![Propan-2-yl 5-{[(1-benzofuran-2-ylcarbonyl)carbamothioyl]amino}-2-chlorobenzoate](/img/structure/B12454015.png)
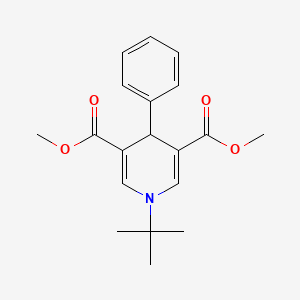
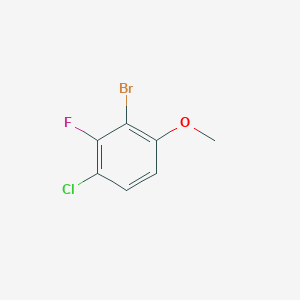
methyl}-2-methoxy-N-methylacetamide](/img/structure/B12454029.png)
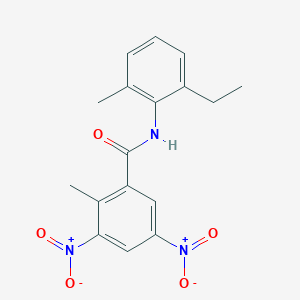
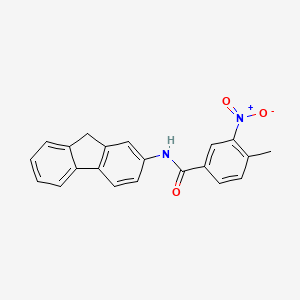
![[4-(2,3-Dimethylphenyl)piperazin-1-yl][1-(naphthalen-1-ylmethyl)piperidin-4-yl]methanone](/img/structure/B12454041.png)
